REACTION_CXSMILES
|
C(O)(=O)C.[CH:5]([NH2:7])=[NH:6].[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([S:15][CH2:16][C:17](=O)[CH2:18][C:19](OCC)=[O:20])=[CH:11][CH:10]=1.C1(O)C=CC=CC=1>C([O-])(O)=O.[Na+]>[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([S:15][CH2:16][C:17]2[N:7]=[CH:5][NH:6][C:19](=[O:20])[CH:18]=2)=[CH:13][CH:14]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
1508 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)SCC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
8178 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 140° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the reaction cooled to RT
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The EtOAc layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (silica gel/hexane-EtOAc 100:0 to 0:100 gradient
|
Type
|
ADDITION
|
Details
|
containing the desired product)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)SCC1=CC(NC=N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 169 mg | |
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |